2-(3,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane
Description
2-(3,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane (CAS: 106975-88-6) is a cyclic acetal derivative with a molecular formula of C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol . Its structure comprises a 1,3-dioxolane ring (a five-membered ring containing two oxygen atoms) substituted with a 3,6-dimethylcyclohexene moiety.
Properties
CAS No. |
85098-81-3 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-(3,6-dimethylcyclohex-3-en-1-yl)-1,3-dioxolane |
InChI |
InChI=1S/C11H18O2/c1-8-3-4-9(2)10(7-8)11-12-5-6-13-11/h3,9-11H,4-7H2,1-2H3 |
InChI Key |
HEEXZQAYTWROCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(CC1C2OCCO2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using appropriate alkylating agents.
Formation of the Dioxolane Ring: The dioxolane ring is formed by reacting the cyclohexene derivative with ethylene glycol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of 2-(3,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of acid catalysts to facilitate the formation of the dioxolane ring.
Purification Techniques: Techniques such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the cyclohexene moiety or the acetal functionality.
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Reduction Reactions
Reduction typically targets the acetal ring or the cyclohexene substituent.
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Substitution Reactions
The compound undergoes nucleophilic substitution, particularly at the acetal oxygen or cyclohexene substituent.
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Hydrolysis and Deprotection
The dioxolane ring is susceptible to acid-catalyzed hydrolysis, regenerating the carbonyl precursor.
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Thermodynamic Data for Key Reactions
Example Reaction (NIST WebBook):
ΔrH° = -10 kJ/mol (indicating exothermicity) .
| Parameter | Value |
|---|---|
| ΔrH° (kJ/mol) | -10 |
| Reaction Type | Ketalization |
| Phase | Liquid |
Comparative Analysis of Reaction Conditions
| Reaction Type | Reagents | Conditions | Product Type |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Acidic media | Ketones/carboxylic acids |
| Reduction | LiAlH₄, H₂/Pd | Acidic or neutral | Diols, cyclohexane |
| Substitution | Nucleophiles (e.g., ROH) | Acidic media | Substituted derivatives |
| Hydrolysis | HCl, H₂SO₄ | Heat, aqueous acid | Ketone + ethylene glycol |
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis, facilitating the creation of various derivatives and complex molecules. Its unique structure allows it to participate in reactions such as:
- Oxidation : Converts to ketones or aldehydes.
- Reduction : Forms alcohols or alkanes.
- Substitution : Engages in reactions with halogens or nucleophiles.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones/Aldehydes |
| Reduction | Lithium aluminum hydride | Alcohols/Alkanes |
| Substitution | Halogens | Substituted Derivatives |
Biology
Research indicates that 2-(3,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane may exhibit biological activity. Studies have explored its interactions with biomolecules and potential therapeutic properties. For instance, its antioxidant capabilities were evaluated alongside other compounds in biological assays.
Medicine
The compound is being investigated for its therapeutic potential. Its structural attributes suggest possible applications in drug development, particularly as a precursor for creating novel pharmaceuticals. Case studies have highlighted its role in synthesizing compounds with anti-inflammatory and anticancer properties.
Antioxidant Activity Study
Mechanism of Action
The mechanism of action of 2-(3,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Cyclohexenyl vs. Aromatic Substituents: The 3,6-dimethylcyclohexenyl group in the target compound imparts moderate lipophilicity compared to the dichlorophenyl group in antifungal derivatives . Chlorine atoms increase electrophilicity, enhancing interactions with biological targets, while cyclohexenyl groups may improve solubility in non-polar matrices .
- Ring-Opening Reactions : Like doxophylline (), the dioxolane ring in the target compound may undergo enzymatic oxidation, but the cyclohexenyl group could slow this process compared to smaller substituents (e.g., methyl or ethyl) .
Biological Activity
2-(3,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane, with the CAS number 85098-81-3, is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for pharmaceutical applications.
The molecular formula of 2-(3,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane is with a molecular weight of 182.26 g/mol. Key physical properties include:
- Density : 1 g/cm³
- Boiling Point : 242.25°C at 760 mmHg
- Flash Point : 101.58°C
- LogP : 2.35 (indicating moderate lipophilicity) .
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of cyclohexene derivatives with dioxolanes. The synthetic routes often employ catalytic systems to enhance yield and purity .
Antibacterial Activity
Research indicates that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. A study synthesized several new dioxolanes and tested their activity against various bacterial strains. The results showed that many compounds displayed excellent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .
Antifungal Activity
In terms of antifungal properties, the synthesized dioxolanes demonstrated notable activity against Candida albicans. Most compounds tested showed significant antifungal effects, highlighting the potential for these compounds in treating fungal infections .
Comparative Biological Activity
| Compound | Activity Against S. aureus | Activity Against P. aeruginosa | Activity Against C. albicans |
|---|---|---|---|
| Compound 1 | Moderate (MIC: 1250 µg/mL) | No activity | Significant |
| Compound 2 | Excellent (MIC: 625 µg/mL) | Excellent (MIC: 625 µg/mL) | Significant |
| Compound 3 | No activity | Moderate | No activity |
| Compound 4 | Excellent (MIC: 625 µg/mL) | Excellent | Significant |
Case Studies
In a specific case study involving the compound's efficacy, a series of tests were conducted on different bacterial strains. The study concluded that the presence of specific substituents on the dioxolane ring significantly influenced biological activity. For instance, compounds with ether or ester groups exhibited enhanced antibacterial properties compared to their counterparts without these groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
